molecular formula C9H8ClNS B1609544 (S)-(+)-1-(4-Chlorophenyl)ethyl isothiocyanate CAS No. 737000-81-6

(S)-(+)-1-(4-Chlorophenyl)ethyl isothiocyanate

Cat. No.: B1609544
CAS No.: 737000-81-6
M. Wt: 197.69 g/mol
InChI Key: BQJKNZREKDQMQA-ZETCQYMHSA-N
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Description

(S)-(+)-1-(4-Chlorophenyl)ethyl isothiocyanate is an organic compound characterized by the presence of an isothiocyanate group attached to a chiral carbon, which is further bonded to a 4-chlorophenyl group. This compound is notable for its applications in various fields, including organic synthesis, medicinal chemistry, and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

  • Synthesis from (S)-(+)-1-(4-Chlorophenyl)ethanol

      Step 1: (S)-(+)-1-(4-Chlorophenyl)ethanol is converted to (S)-(+)-1-(4-Chlorophenyl)ethylamine via a reductive amination process.

      Step 2: The resulting amine is then treated with thiophosgene (CSCl₂) under basic conditions to yield (S)-(+)-1-(4-Chlorophenyl)ethyl isothiocyanate.

  • Synthesis from (S)-(+)-1-(4-Chlorophenyl)ethylamine

      Step 1: (S)-(+)-1-(4-Chlorophenyl)ethylamine is directly reacted with carbon disulfide (CS₂) and a base such as potassium hydroxide (KOH) to form the corresponding dithiocarbamate.

      Step 2: The dithiocarbamate is then oxidized using an oxidizing agent like iodine (I₂) to produce this compound.

Industrial Production Methods

Industrial production of this compound typically involves the large-scale application of the above synthetic routes, with optimizations for yield, purity, and cost-effectiveness. Continuous flow reactors and automated systems are often employed to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

  • Substitution Reactions

    • (S)-(+)-1-(4-Chlorophenyl)ethyl isothiocyanate can undergo nucleophilic substitution reactions where the isothiocyanate group is replaced by various nucleophiles such as amines, alcohols, and thiols.
  • Addition Reactions

    • The compound can participate in addition reactions with nucleophiles, leading to the formation of thiourea derivatives.
  • Oxidation and Reduction

    • While the isothiocyanate group is relatively stable, the phenyl ring can undergo oxidation or reduction under appropriate conditions, leading to various substituted derivatives.

Common Reagents and Conditions

    Nucleophiles: Amines, alcohols, thiols.

    Oxidizing Agents: Iodine, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Major Products

    Thiourea Derivatives: Formed from addition reactions with amines.

    Substituted Phenyl Derivatives: Resulting from oxidation or reduction of the phenyl ring.

Scientific Research Applications

Chemistry

    Synthesis of Chiral Ligands: Used in the preparation of chiral ligands for asymmetric catalysis.

    Building Block: Serves as a versatile building block in organic synthesis for the construction of more complex molecules.

Biology

    Enzyme Inhibition Studies: Employed in the study of enzyme inhibition, particularly for enzymes that interact with isothiocyanate groups.

    Protein Labeling: Utilized in bioconjugation techniques to label proteins and peptides.

Medicine

    Anticancer Research: Investigated for its potential anticancer properties due to its ability to modify proteins and enzymes involved in cancer cell proliferation.

    Drug Development: Explored as a precursor in the synthesis of pharmaceutical compounds.

Industry

    Material Science: Used in the development of novel materials with specific properties, such as polymers and coatings.

    Agriculture: Studied for its potential use as a pesticide or herbicide due to its reactivity with biological molecules.

Mechanism of Action

(S)-(+)-1-(4-Chlorophenyl)ethyl isothiocyanate exerts its effects primarily through the reactivity of the isothiocyanate group. This group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to the modification of their structure and function. The compound targets various molecular pathways, including those involved in cell signaling, apoptosis, and enzyme activity.

Comparison with Similar Compounds

Similar Compounds

    ®-(-)-1-(4-Chlorophenyl)ethyl isothiocyanate: The enantiomer of (S)-(+)-1-(4-Chlorophenyl)ethyl isothiocyanate, differing in the spatial arrangement of atoms around the chiral center.

    Phenyl isothiocyanate: Lacks the chiral center and the 4-chloro substituent, making it less specific in its interactions.

    Benzyl isothiocyanate: Contains a benzyl group instead of a 4-chlorophenyl group, leading to different reactivity and applications.

Uniqueness

This compound is unique due to its chiral nature and the presence of the 4-chlorophenyl group, which imparts specific reactivity and selectivity in its interactions. This makes it particularly valuable in asymmetric synthesis and targeted biological applications.

Properties

IUPAC Name

1-chloro-4-[(1S)-1-isothiocyanatoethyl]benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8ClNS/c1-7(11-6-12)8-2-4-9(10)5-3-8/h2-5,7H,1H3/t7-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQJKNZREKDQMQA-ZETCQYMHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=C(C=C1)Cl)N=C=S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C1=CC=C(C=C1)Cl)N=C=S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8ClNS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30426815
Record name (S)-(+)-1-(4-CHLOROPHENYL)ETHYL ISOTHIOCYANATE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30426815
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

197.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

737000-81-6
Record name (S)-(+)-1-(4-CHLOROPHENYL)ETHYL ISOTHIOCYANATE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30426815
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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